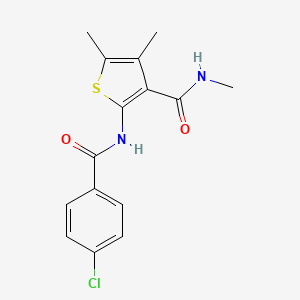

![molecular formula C16H16N6O3 B2677447 3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034371-71-4](/img/structure/B2677447.png)

3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

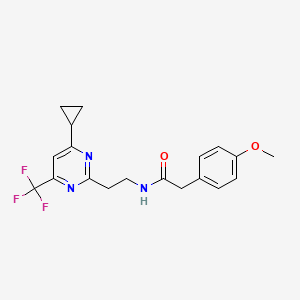

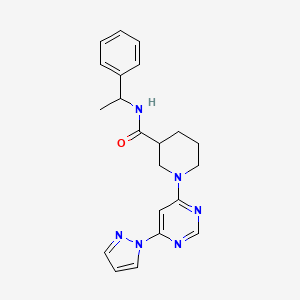

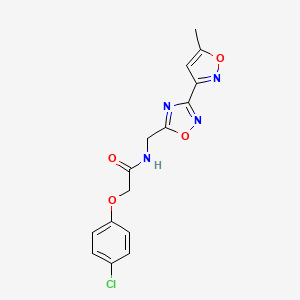

“3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . This compound is offered by Benchchem for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of triazole derivatives involves the treatment of the precursor with sulfuric acid and sodium nitrite, resulting in the elimination of the N-amine and the formation of the new energetic anion . The resulting solution is then evaporated, the precipitate is treated with water, filtered off, and dried .Molecular Structure Analysis

Triazole compounds, including “3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide”, contain two carbon and three nitrogen atoms in their structure . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, compound 1, a potent, selective inhibitor of c-Met, exhibited very high in vitro NADPH-dependent covalent binding to microsomal proteins . This covalent binding to protein was abolished by coincubation with glutathione . These in vitro data suggest that covalent binding and glutathione conjugation proceed via bioactivation to a chemically reactive intermediate .Applications De Recherche Scientifique

Anticancer Activity

Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is similar to the structure of the compound , have been found to exhibit anticancer activity . This suggests that “3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” could potentially be used in cancer treatment.

Antimicrobial Activity

These compounds have also been found to have antimicrobial properties . This means they could potentially be used in the development of new antibiotics or other antimicrobial agents.

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with analgesic and anti-inflammatory activities . This suggests potential applications in pain management and the treatment of inflammatory conditions.

Antioxidant Activity

Compounds with this structure have been found to exhibit antioxidant activity . This means they could potentially be used in the treatment of diseases associated with oxidative stress.

Antiviral Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with antiviral activities . This suggests potential applications in the treatment of viral infections.

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in a variety of therapeutic areas.

Mécanisme D'action

The mechanism of action of similar compounds has been described. For instance, compound 1, a potent, selective inhibitor of c-Met, a receptor tyrosine kinase that is often deregulated in cancer, displayed desirable pharmacokinetic properties in multiple preclinical species . The cytochrome (CYP) P450 enzymes responsible for this bioactivation were identified as cytochrome P450 3A4, 1A2, and 2D6 in human and cytochrome P450 2A2, 3A1, and 3A2 in rats .

Orientations Futures

The future directions for the study of “3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” and similar compounds include further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Propriétés

IUPAC Name |

3-acetamido-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3/c1-10(23)18-12-5-3-4-11(8-12)16(24)17-9-14-20-19-13-6-7-15(25-2)21-22(13)14/h3-8H,9H2,1-2H3,(H,17,24)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJKXHRJTSVIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2677369.png)

![9-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2677371.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2677376.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2677377.png)